6(5H)-Phenanthridinone,4-bromo-

Catalog No.
S12799417
CAS No.
M.F
C13H8BrNO
M. Wt
274.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6(5H)-Phenanthridinone,4-bromo-

Product Name

6(5H)-Phenanthridinone,4-bromo-

IUPAC Name

4-bromo-4H-phenanthridin-6-one

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

InChI

InChI=1S/C13H8BrNO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(16)15-12(9)11/h1-7,11H

InChI Key

DAHYUWCWGKLMGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC(C3=NC2=O)Br

6(5H)-Phenanthridinone, 4-bromo- is a chemical compound with the molecular formula C13_{13}H8_{8}BrN\O and a molecular weight of 274.11 g/mol. This compound is part of the phenanthridinone family, which is characterized by a phenanthridine core substituted with a carbonyl group and halogen atoms. The presence of the bromine atom at the 4-position influences its reactivity and biological properties. It is typically used in various research applications, particularly in medicinal chemistry and organic synthesis .

, including:

  • Nitration: The bromine atom can be replaced by nitro groups through electrophilic aromatic substitution, leading to various nitrated derivatives.
  • Debromination: This process involves the removal of the bromine atom, which can be achieved using reducing agents.
  • Bromination: The compound can also react with brominating agents to introduce additional bromine substituents at other positions on the phenanthridine ring .

These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives for further study.

Research indicates that 6(5H)-Phenanthridinone, 4-bromo- exhibits notable biological activities:

  • Anticancer Properties: Derivatives of phenanthridinones have been studied as potential inhibitors of cancer cell proliferation, particularly in hormone-dependent cancers due to their interaction with progesterone receptors .
  • Poly(ADP-ribose) polymerase Inhibition: The compound has been identified as a poly(ADP-ribose) polymerase inhibitor, which plays a critical role in DNA repair processes. This activity suggests potential applications in cancer therapy by enhancing the effectiveness of chemotherapy agents .
  • Immunomodulatory Effects: Some studies have highlighted its effects on immune responses, indicating possible uses in immunotherapy.

The synthesis of 6(5H)-Phenanthridinone, 4-bromo- can be achieved through various methods:

  • Starting Material Reaction: A common method involves starting from 9-fluorenone and using sodium azide in concentrated sulfuric acid to yield 6(5H)-phenanthridinone, which can then be brominated at the 4-position.
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    # Synthesis Steps# Step 1: Reacting 9-fluorenone with sodium azide# Step 2: Bromination at the 4-position
  • Suzuki Coupling Reaction: Another effective method is utilizing a Suzuki cross-coupling reaction followed by a KOH-mediated anionic ring closure to introduce various substituents onto the phenanthridine core .
  • Visible-Light Photocatalysis: Recent advancements have explored visible-light-driven synthesis methods that enable more efficient formation of phenanthridinones under mild conditions .

6(5H)-Phenanthridinone, 4-bromo- has several applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new anticancer agents and other therapeutics due to its biological activities.
  • Organic Synthesis: The compound acts as an intermediate in synthesizing more complex organic molecules and pharmaceuticals.
  • Environmental Studies: Research into its degradation and biotransformation contributes to understanding environmental impacts and pollutant behavior .

Interaction studies have focused on how 6(5H)-Phenanthridinone, 4-bromo- interacts with various biological targets:

  • Receptor Binding Studies: Investigations into its binding affinity to progesterone receptors have shown promising results for potential therapeutic uses in hormone-related cancers.
  • Cytotoxicity Assays: In vitro studies have evaluated its cytotoxic effects on different cancer cell lines, providing insights into its potential efficacy as an anticancer drug .

Several compounds share structural similarities with 6(5H)-Phenanthridinone, 4-bromo-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
6(5H)-PhenanthridinoneC13_{13}H9_{9}NOBase structure without halogen substitution
4-Bromophenanthridin-6(5H)-oneC13_{13}H8_{8}BrN\OSimilar structure but with variations in activity
2-Bromophenanthridin-6(5H)-oneC13_{13}H8_{8}BrN\ODifferent position of bromine affects properties
N-(2-Bromobenzyl)-N-methylanilineC15_{15}H16_{16}BrNRelated structure used in similar synthesis methods

The uniqueness of 6(5H)-Phenanthridinone, 4-bromo- lies in its specific bromination pattern and resultant biological activity profile compared to these similar compounds. Its ability to act as both a pharmacological agent and a synthetic intermediate makes it particularly valuable in research settings .

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

272.97893 g/mol

Monoisotopic Mass

272.97893 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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